molecular formula C9H8BrF B2382818 1-Allyl-3-bromo-5-fluorobenzene CAS No. 868860-65-5

1-Allyl-3-bromo-5-fluorobenzene

Cat. No. B2382818
CAS RN: 868860-65-5
M. Wt: 215.065
InChI Key: RICOTNMALOCCKV-UHFFFAOYSA-N
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Description

1-Allyl-3-bromo-5-fluorobenzene is an organic compound and a member of the benzene family . It has a molecular formula of C9H8BrF and a molecular weight of 215.06 .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of Vinyl magnesium chloride in THF, which is added gradually to the mixture of 2-bromo-5-fluorobenzyl bromide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an allyl group at the first position, a bromo group at the third position, and a fluoro group at the fifth position .

Scientific Research Applications

1-Allyl-3-bromo-5-fluorobenzene is used in a wide range of scientific research applications. It is used in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. It is also used in the synthesis of organic compounds and in the production of polymers. It is also used in the synthesis of other organic compounds such as amino acids and nucleic acids.

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3-bromo-5-fluorobenzene is the carbon atoms in organic compounds. This compound is often used in Suzuki–Miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

The mode of action of this compound involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are critical for forming carbon-carbon bonds in organic synthesis .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond. This is a critical step in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a base and a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups . The stability of this compound can also be affected by temperature, pH, and the presence of other reactive species.

Advantages and Limitations for Lab Experiments

1-Allyl-3-bromo-5-fluorobenzene has several advantages when used in lab experiments. It is relatively inexpensive and is easy to handle. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and is also not very reactive in some reactions.

Future Directions

1-Allyl-3-bromo-5-fluorobenzene can be used in a variety of future research applications. It can be used in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. It can also be used in the synthesis of other organic compounds such as amino acids and nucleic acids. It can also be used in the production of polymers and in the synthesis of organic compounds. Additionally, it can be used in the development of new materials and in the development of new drugs and drug delivery systems.

Synthesis Methods

1-Allyl-3-bromo-5-fluorobenzene can be synthesized by two different methods. The first method involves the reaction of allyl bromide with 5-fluorobenzene. This reaction is carried out in the presence of a base such as pyridine and is usually carried out at a temperature of around 80°C. The second method involves the reaction of 1-bromo-5-fluorobenzene with allyl bromide. This reaction is usually carried out at a temperature of around 80°C and is usually carried out in the presence of a base such as pyridine.

Safety and Hazards

While specific safety and hazard information for 1-Allyl-3-bromo-5-fluorobenzene is not available, similar compounds like 1-Bromo-3-chloro-5-fluorobenzene are considered hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-bromo-3-fluoro-5-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICOTNMALOCCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

868860-65-5
Record name 1-Allyl-3-bromo-5-fluorobenzene
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